

Clinical Data on Vicriviroc and Peripheral Neuropathy

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Compound Focus: Vicriviroc

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The primary analysis comes from the AIDS Clinical Trials Group (ACTG) A5211, a phase II, randomized, placebo-controlled trial. The key quantitative findings are summarized in the table below.

Trial Arm	Number of Participants	Odds Ratio for PN (vs. Placebo)	P-value	95% Confidence Interval
Vicriviroc (pooled doses)	90	1.52	.39	0.59 - 3.90
Placebo	28	— (Reference)	—	—

Conclusions from the Data:

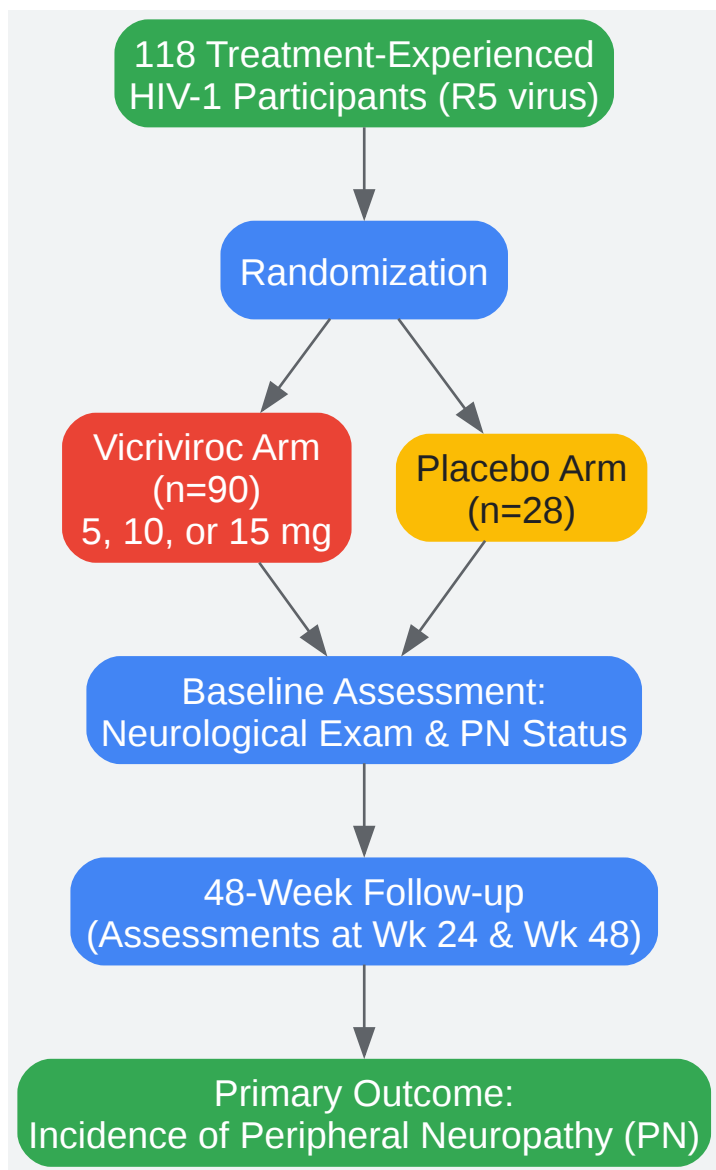
- No Causal Link Established:** The study concluded that **vicriviroc** therapy did not result in a statistically significant difference in peripheral neuropathy compared to placebo [1] [2] [3].
- Residual Uncertainty:** The authors noted that potentially important effects could not be entirely ruled out due to the width of the confidence interval [1].

Experimental Protocol from ACTG A5211

The methodology below describes how peripheral neuropathy was assessed in the trial, which can serve as a reference for your own monitoring plans.

- **1. Study Design:** The trial enrolled 118 treatment-experienced HIV-1-infected participants with R5-tropic virus. They were randomized to receive either one of three doses of **vicriviroc** (5, 10, or 15 mg) or a matching placebo, in addition to an optimized ritonavir-containing antiretroviral regimen. Participants were followed for 48 weeks [1].
- **2. Neuropathy Assessment Method:** Trained and certified site personnel performed standardized neurological examinations at study entry, Week 24, and Week 48 [1].
- **3. Outcome Definitions:**
 - **Peripheral Neuropathy (PN):** Defined by the presence of at least one of two neuropathic signs: 1) at least mild loss of vibration sensation in both great toes, or 2) ankle reflexes absent or hypoactive relative to the knees, bilaterally [1].
 - **Symptomatic Neuropathy (SPN):** Presence of PN plus at least one neuropathic symptom (pain, aching, burning, "pins and needles," or numbness in the feet and/or legs bilaterally) [1].
 - **Painful Neuropathy (PPN):** Presence of PN plus pain in the feet and/or legs bilaterally [1].
- **4. Statistical Analysis:** The primary comparison used a logistic generalized estimating equation (GEE) repeated measures analysis to estimate the association between **vicriviroc** (all doses combined) and PN. The model controlled for baseline PN status and the use of neurotoxic nucleoside reverse transcriptase inhibitors (e.g., didanosine, stavudine) [1].

This trial workflow can be visualized in the following diagram:



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Frequently Asked Questions for Researchers

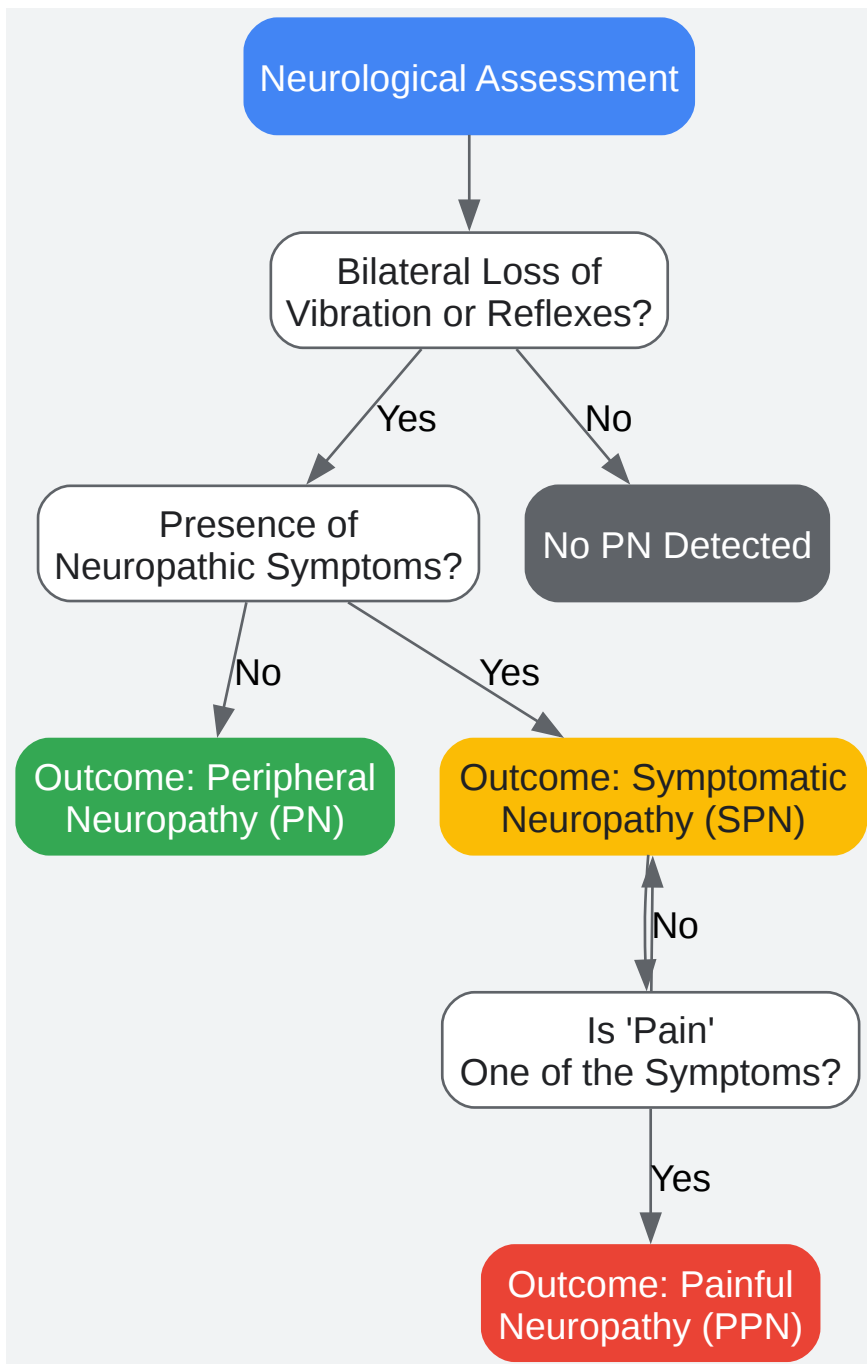
Q1: Did the study definitively prove that vicriviroc does not cause peripheral neuropathy? No. While the results were not statistically significant, the study authors explicitly stated that "potentially important effects cannot be ruled out" [1] [2]. The confidence interval for the odds ratio was relatively wide (0.59 to 3.90), indicating some uncertainty about the true effect size. A larger trial might be needed to detect a smaller risk.

Q2: What was the proposed neuroprotective mechanism of vicriviroc, and was it observed? It was hypothesized that as a CCR5 antagonist, **vicriviroc** might be neuroprotective. The theory was that CCR5-tropic HIV strains can infect nervous system cells, and viral neurotoxicity might be mediated through neuronal CCR5 receptors. By blocking this receptor and potentially crossing the blood-brain barrier, **vicriviroc** could theoretically protect neurons [1]. However, the A5211 trial did not find evidence of a protective effect against peripheral neuropathy [1].

Q3: How should we monitor for peripheral neuropathy in clinical trials based on this protocol? The ACTG A5211 protocol recommends a structured approach, which you can adapt:

- **Training:** Ensure staff performing assessments are trained and certified in a standardized neurological exam [1].
- **Schedule:** Conduct assessments at baseline and regular intervals during the trial [1].
- **Signs and Symptoms:** Systematically evaluate both neurological signs (vibration sensation, ankle reflexes) and patient-reported symptoms (pain, numbness, tingling) to classify outcomes as PN, SPN, or PPN [1].

The following diagram illustrates this assessment logic:



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References

1. Vicriviroc and Peripheral Neuropathy: Results from AIDS ... [pmc.ncbi.nlm.nih.gov]
2. Vicriviroc and Peripheral Neuropathy : HIV Clinical Trials [ovid.com]
3. Vicriviroc and peripheral neuropathy: Results from AIDS ... [profiles.wustl.edu]

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